Trichodesmine
CAS No.: 548-90-3
VCID: VC0190315
Molecular Formula: C18H27NO6
Molecular Weight: 353.4 g/mol
* For research use only. Not for human or veterinary use.

Description | Trichodesmine is a naturally occurring dehydropyrrolizidine alkaloid primarily extracted from plants of the Trichodesma genus. It features a complex bicyclic structure, including a pyrrolizidine ring, and is known for its toxicological properties, such as hepatotoxicity, neurotoxicity, and pneumotoxicity in biological systems. Research indicates that trichodesmine's toxicity arises from its bioactivation into pyrrole metabolites, which can damage liver cells, although the exact mechanisms are still under investigation. This compound exhibits significant biological activity, particularly in the context of toxicity, inducing hepatotoxicity, pneumotoxicity, and neurotoxicity. Trichodesmine stands out among similar compounds like monocrotaline, retrorsine, senecionine, and lycopsamine due to its specific neurotoxic effects and higher accumulation in brain tissue. These dehydropyrrolizidine alkaloids share a structural similarity and are often associated with toxic effects on the liver. For instance, monocrotaline and retrorsine are known for high hepatotoxicity, while senecionine presents moderate hepatotoxicity. Lycopsamine, another related compound, is noted for its neurotoxic effects. Trichodesmine's unique metabolic pathways further distinguish it within the dehydropyrrolizidine alkaloid class. It has been found in plants such as Crotalaria sessiliflora and Crotalaria aegyptiaca . Trichodesmine content varies in different parts of plants like sunn hemp, with seeded seeds containing higher concentrations (greater than 1000 mg/kg) compared to buds, flowers, and immature pods . Studies also show that trichodesmine concentration does not significantly increase until the seed-setting stage . |
---|---|
CAS No. | 548-90-3 |
Product Name | Trichodesmine |
Molecular Formula | C18H27NO6 |
Molecular Weight | 353.4 g/mol |
IUPAC Name | (1R,4R,5R,6R,16R)-5,6-dihydroxy-5,6-dimethyl-4-propan-2-yl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadec-10-ene-3,7-dione |
Standard InChI | InChI=1S/C18H27NO6/c1-10(2)13-15(20)25-12-6-8-19-7-5-11(14(12)19)9-24-16(21)18(4,23)17(13,3)22/h5,10,12-14,22-23H,6-9H2,1-4H3/t12-,13+,14-,17-,18+/m1/s1 |
Standard InChIKey | SOODLZHDDSGRKL-FOOXYVKASA-N |
Canonical SMILES | CC(C)C1C(=O)OC2CCN3C2C(=CC3)COC(=O)C(C1(C)O)(C)O |
Synonyms | trichodesmine |
PubChem Compound | 119040 |
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume